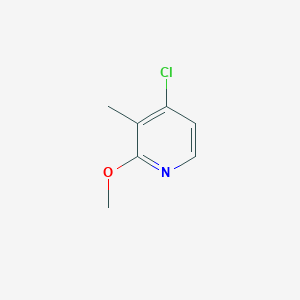
(2,6-Dichloropyridin-4-yl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-pyridinemethanol 4-methanesulfonate is a chemical compound that belongs to the class of halogenated heterocyclic compounds It is characterized by the presence of two chlorine atoms and a hydroxymethyl group attached to a pyridine ring, along with a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-pyridinemethanol 4-methanesulfonate typically involves the chlorination of 4-pyridinemethanol followed by the introduction of the methanesulfonate group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxymethyl group in 2,6-Dichloro-4-pyridinemethanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less halogenated pyridine derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2,6-Dichloro-4-pyridinecarboxylic acid.
Reduction: 4-pyridinemethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-pyridinemethanol 4-methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-pyridinemethanol 4-methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the chlorine atoms and the methanesulfonate group can enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
2,6-Dichloro-4-pyridinemethanol: Lacks the methanesulfonate group but shares similar chemical properties.
4-Pyridinemethanol: Lacks the chlorine atoms and the methanesulfonate group, making it less reactive.
2,6-Dichloropyridine: Lacks the hydroxymethyl and methanesulfonate groups, making it a simpler halogenated pyridine.
Uniqueness: 2,6-Dichloro-4-pyridinemethanol 4-methanesulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine atoms and the methanesulfonate group allows for versatile applications in various fields.
Propiedades
Fórmula molecular |
C7H7Cl2NO3S |
|---|---|
Peso molecular |
256.11 g/mol |
Nombre IUPAC |
(2,6-dichloropyridin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-14(11,12)13-4-5-2-6(8)10-7(9)3-5/h2-3H,4H2,1H3 |
Clave InChI |
ZUJJFICKMYEINT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1=CC(=NC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



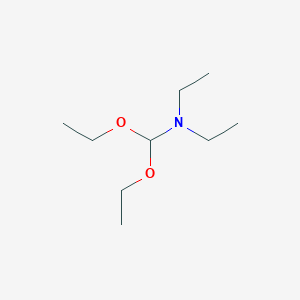

![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13983343.png)
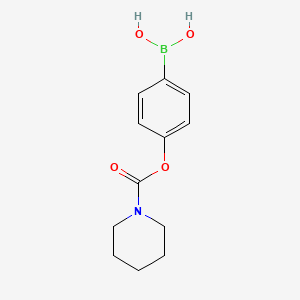
![n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline](/img/structure/B13983363.png)
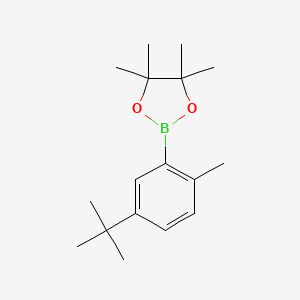
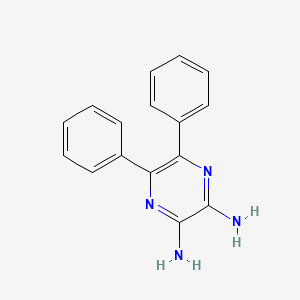
![Tert-butyl 5-benzyl-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B13983377.png)
![1-(1,1-Dimethylethyl) 4-methyl 4-({[(9H-fluoren-9-ylmethyl)oxy]carbonyl}amino)-1,4-piperidinedicarboxylate](/img/structure/B13983381.png)
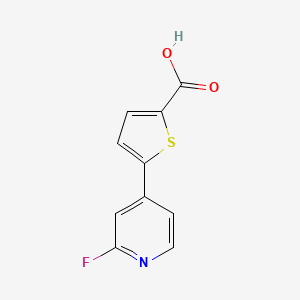
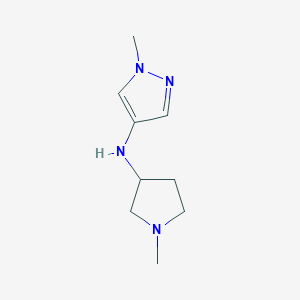
![1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13983400.png)
